molecular formula C7H5BrN2O B14166408 1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide

1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide

Cat. No.: B14166408
M. Wt: 213.03 g/mol
InChI Key: LUEUDJHHMKJDBT-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for the development of novel drugs and chemical probes.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide typically involves several steps, starting from readily available starting materials. One common synthetic route includes the bromination of 1H-Pyrrolo[2,3-b]pyridine followed by oxidation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce the oxide group.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative of the compound.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as proliferation, differentiation, and angiogenesis . By binding to the active site of these receptors, the compound can block their activity and disrupt downstream signaling pathways, leading to therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide can be compared with other similar compounds such as:

    1H-Pyrrolo[2,3-b]pyridine: The parent compound without the bromine and oxide groups.

    2-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the oxide group.

    1H-Pyrrolo[2,3-b]pyridine, 7-oxide: Lacks the bromine atom.

The presence of both the bromine and oxide groups in this compound enhances its reactivity and potential for functionalization, making it a more versatile compound for various applications .

Properties

IUPAC Name

2-bromo-7-hydroxypyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-4-5-2-1-3-10(11)7(5)9-6/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEUDJHHMKJDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC(=CC2=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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